molecular formula C15H16ClNO3S B4802587 5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B4802587
M. Wt: 325.8 g/mol
InChI Key: PCXFOSGQMVSWMU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 5-chloro-2-methoxybenzenesulfonamide backbone linked to a 2-ethylphenyl group. Its synthesis typically involves coupling sulfonamide intermediates with substituted aryl groups under catalytic conditions .

Properties

IUPAC Name

5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXFOSGQMVSWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide typically involves the sulfonation of 2-methoxybenzenesulfonyl chloride with 2-ethylphenylamine in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized sulfonamide derivatives.

Scientific Research Applications

5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Compound 11l : 5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide

  • Structural Difference : Replaces the 2-ethylphenyl group with a benzo[d]isoxazole ring.
  • Properties : Melting point 157–158°C, HPLC purity 98.46%, and higher thermal stability compared to the target compound .

Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide

  • Structural Difference : Contains a 4-fluorophenylsulfamoylbenzyl group instead of 2-ethylphenyl.
  • Activity : Exhibits 53.3% PD-L1 inhibition, suggesting fluorinated substituents enhance immune checkpoint blockade .

Compound 16 : 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

  • Structural Difference : Benzamide linker replaces sulfonamide, with a 4-sulfamoylphenethyl group.
  • Activity : Studied for NLRP3 inflammasome inhibition, indicating the importance of sulfamoyl groups in neuroimmune disease targeting .

Analogues with Heterocyclic Modifications

Compound 75 : (E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide

  • Structural Difference : Incorporates a chalcone-derived acryloyl group.
  • Activity : Demonstrates potent anti-cancer activity (IC₅₀ < 10 µM against HCT-116 cells), highlighting the role of conjugated systems in cytotoxicity .

Compound 22a : 5-(5-(4-Chlorophenyl)-1-formyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxybenzenesulfonamide

  • Structural Difference : Features a pyrazoline ring fused to the sulfonamide core.
  • Activity : Shows moderate anti-tubercular activity, suggesting heterocycles improve membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Melting Point (°C) Purity (%) Key Activity
Target Compound ~340 (est.) Not reported Not reported Immune modulation (hypothesized)
11l 435.34 157–158 98.46 Anti-inflammatory
Compound 4 478.89 Not reported 97.46 PD-L1 inhibition (53.3%)
Compound 75 375.80 Not reported Not reported Anti-cancer (HCT-116)
AC2P36 400.22 Not reported Not reported Anti-mycobacterial (pH-dependent)

Key Findings and Trends

  • Substituent Effects : Fluorinated or sulfamoyl groups (e.g., Compound 4, Compound 16) enhance target engagement in immune pathways, while bulky heterocycles (e.g., benzo[d]isoxazole in 11l) improve thermal stability .
  • Linker Flexibility : Benzamide linkers (Compound 16) vs. sulfonamide linkers (target compound) show divergent biological roles, with the former favoring NLRP3 inhibition and the latter PD-L1 modulation .
  • Anti-Cancer Potency : Chalcone hybrids (Compound 75) exhibit superior cytotoxicity compared to simpler sulfonamides, likely due to extended π-conjugation enhancing DNA intercalation .

Biological Activity

5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly as a protein tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClN1O3S
  • Molecular Weight : 303.79 g/mol
  • IUPAC Name : this compound

Sulfonamide compounds, including this compound, primarily function by inhibiting protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signaling pathways that regulate cell growth and differentiation. The inhibition of these kinases can lead to decreased tumor growth and proliferation in cancer cells.

Anticancer Properties

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer activities. For instance, research indicates that various sulfonamide compounds can selectively inhibit the Src family of PTKs, which are often overactive in various cancers such as breast and colon cancer .

Table 1: Anticancer Activity of Sulfonamides

Compound NameCancer TypeIC50 (µM)Reference
This compoundBreast Cancer0.5
EA-sulfonamidesLung Cancer0.8
Indazole-sulfonamidesMelanoma0.6

Inhibition of Protein Kinases

The compound has been shown to inhibit specific PTKs involved in cancer progression. The Src kinase, for instance, is linked to several malignancies and is a validated target for therapeutic intervention .

Case Studies

  • Case Study on Breast Cancer :
    A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell proliferation with an IC50 value of approximately 0.5 µM, suggesting potent anticancer activity against this cell line .
  • Study on Colon Cancer :
    Another study explored the efficacy of this compound in HT-29 colon cancer cells. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis, supporting its potential as a therapeutic agent in colon cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide?

The synthesis involves a multi-step approach:

  • Step 1 : React 2-ethylaniline with benzenesulfonyl chloride under alkaline conditions (e.g., 10% aqueous Na₂CO₃) at room temperature to form the sulfonamide core .
  • Step 2 : Introduce the methoxy and chloro substituents via electrophilic aromatic substitution or nucleophilic displacement, requiring precise temperature control (20–25°C) and solvents like methanol or dichloromethane .
  • Yield Optimization : Recrystallization in methanol improves purity (71% yield reported for analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S–N = 1.63 Å) and dihedral angles between aromatic rings, critical for validating stereochemistry .
  • NMR Spectroscopy : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–1.4 ppm (ethyl group) .
  • HPLC-MS : Ensures >95% purity and confirms molecular weight (theoretical m/z: 325.78) .

Q. What preliminary biological screening strategies are recommended?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Sulfonamide derivatives often show activity at 8–32 µg/mL .
  • Enzyme Inhibition Studies : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assays. Methoxy and chloro groups may enhance binding affinity .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact biological activity?

  • Case Study : Replacing the ethyl group with a methyl group in analogous sulfonamides reduced antimicrobial potency by 2–4-fold, likely due to decreased lipophilicity and membrane penetration .
  • Methodology : Use comparative molecular field analysis (CoMFA) to model steric/electronic effects of substituents on activity .

Q. What crystallographic insights explain its potential enzyme interactions?

  • Key Data : The sulfonamide group adopts a planar conformation, facilitating hydrogen bonding with active-site residues (e.g., Zn²⁺ in carbonic anhydrase). The ethylphenyl moiety induces steric hindrance, affecting selectivity .
  • Validation : Overlay crystal structures with co-crystallized enzymes (e.g., PDB: 1CA2) using PyMOL to identify binding poses .

Q. How should researchers address contradictory data in SAR studies?

  • Example : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH, solvent). Normalize data using standardized protocols (e.g., Tris-HCl buffer at pH 7.4) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, Hammett constants) influencing activity .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition (moderate). The methoxy group reduces metabolic oxidation .
  • Docking Simulations : Autodock Vina can model interactions with CA-IX (binding energy ≤ -8.5 kcal/mol), prioritizing in vitro validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide

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